2-Amino-4-methylpent-4-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methylpent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABWDKROPVYJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50281549 | |
| Record name | 4-methylidenenorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50281549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3566-52-7 | |
| Record name | NSC21947 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylidenenorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50281549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 4 Methylpent 4 Enoic Acid and Its Derivatives
Classical Organic Synthesis Approaches
Traditional organic synthesis provides a versatile toolbox for the construction of 2-amino-4-methylpent-4-enoic acid. These methods often involve the formation of the carbon skeleton followed by the introduction of the amino and carboxylic acid functionalities.
Alkylation Reactions in α-Amino Acid Synthesis
A cornerstone of α-amino acid synthesis is the alkylation of glycine (B1666218) enolate equivalents. acs.orgacs.org This approach typically involves the use of a glycine derivative where the α-proton is sufficiently acidic to be removed by a base, generating a nucleophilic enolate. This enolate can then react with an appropriate electrophile to form a new carbon-carbon bond. For the synthesis of this compound, a key step would be the alkylation with a 3-methyl-3-butenyl halide or a similar electrophile.
To control the stereochemistry at the α-carbon, chiral auxiliaries are often employed. acs.orgacs.org These are chiral molecules that are temporarily attached to the glycine substrate, directing the approach of the electrophile to one face of the enolate, thus leading to the preferential formation of one enantiomer. After the alkylation step, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched amino acid. The use of chiral phase-transfer catalysts has also emerged as a powerful method for the enantioselective alkylation of glycine imines. acs.org
A recent catalyst- and additive-free α-alkylation of glycine derivatives utilizes diacyl peroxides, which act as both the alkylating and oxidizing agents. This method proceeds via a free-radical addition to an imine intermediate and has been successfully applied to various glycine derivatives. organic-chemistry.org
| Alkylation Strategy | Key Reagents | General Outcome | Stereocontrol |
| Glycine Enolate Alkylation | Glycine derivative, strong base (e.g., LDA), alkyl halide | Formation of the α-alkylated amino acid backbone | Achiral or racemic product without stereocontrol |
| Chiral Auxiliary-Directed Alkylation | Chiral glycine derivative, base, alkyl halide | Enantiomerically enriched α-amino acid | High diastereoselectivity, leading to high enantiomeric excess after auxiliary removal |
| Phase-Transfer Catalysis | Glycine imine, phase-transfer catalyst, alkyl halide | Enantiomerically enriched α-amino acid | High enantioselectivity |
| Radical Alkylation | Glycine derivative, diacyl peroxide | α-Alkylated amino acid | Generally produces racemic mixtures unless chiral catalysts are used |
Condensation and Rearrangement Reactions
Condensation reactions provide another powerful avenue for the synthesis of α-amino acids. The Strecker synthesis , one of the oldest and most versatile methods, involves a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide. wikipedia.orgresearchgate.netmasterorganicchemistry.comorganic-chemistry.org For this compound, the corresponding aldehyde would be 3-methyl-3-butenal. The initial product is an α-aminonitrile, which is then hydrolyzed to the desired α-amino acid. Asymmetric versions of the Strecker reaction have been developed using chiral auxiliaries or catalysts to induce enantioselectivity. researchgate.net
The Ugi four-component condensation reaction (U-4CC) is another valuable tool for generating α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govorganic-chemistry.orgnih.gov This reaction is highly convergent and allows for the rapid assembly of complex molecules. By choosing the appropriate starting materials, a precursor to this compound can be synthesized, which can then be converted to the final product.
nih.govnih.gov-Sigmatropic rearrangements, particularly the Claisen rearrangement , offer a stereoselective method for the synthesis of γ,δ-unsaturated amino acids. wikipedia.orgthieme-connect.comnumberanalytics.commasterorganicchemistry.comlibretexts.org In the context of synthesizing compounds with a similar unsaturated side chain to this compound, an appropriately substituted allyl vinyl ether derived from a glycine equivalent could be rearranged to install the desired functionality with good control over stereochemistry.
| Reaction Type | Key Starting Materials | Intermediate/Product | Key Features |
| Strecker Synthesis | Aldehyde (3-methyl-3-butenal), Ammonia, Cyanide | α-Aminonitrile | One-pot, three-component reaction; yields racemic amino acids unless modified. |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl amide derivative | Highly convergent; allows for significant structural diversity. |
| Claisen Rearrangement | Allyl vinyl ether of a glycine derivative | γ,δ-Unsaturated amino acid | nih.govnih.gov-Sigmatropic rearrangement; often proceeds with high stereoselectivity. |
Multi-step Convergent and Linear Synthetic Sequences
The synthesis of this compound can be approached through both linear and convergent strategies. A linear synthesis would involve the sequential modification of a starting material through a series of steps. For instance, one could start with a commercially available unsaturated alcohol, convert it to an aldehyde, and then subject it to a Strecker or similar synthesis to introduce the amino and carboxyl groups.
In contrast, a convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in the later stages of the synthesis. nih.gov For this compound, a convergent approach might involve the preparation of a chiral glycine enolate equivalent and a separate synthesis of the 3-methyl-3-butenyl electrophile. The coupling of these two fragments would then lead to the target molecule. Convergent syntheses are often more efficient for complex molecules as they allow for the rapid assembly of the final product from well-defined building blocks.
Chemoenzymatic and Enzymatic Synthesis Routes
Biocatalysis offers an attractive alternative to classical organic synthesis, often providing high enantioselectivity and milder reaction conditions.
Enzymatic Resolution Techniques for Enantiomeric Purity
When a racemic mixture of this compound is synthesized, enzymatic resolution can be employed to separate the enantiomers. This technique relies on the ability of enzymes to selectively catalyze a reaction on only one enantiomer of a racemic pair.
Lipases are commonly used enzymes for the kinetic resolution of racemic amino acid esters. nih.gov In a typical setup, the racemic amino acid is first esterified. Then, a lipase (B570770) is used to selectively hydrolyze the ester of one enantiomer (e.g., the L-enantiomer) back to the carboxylic acid, leaving the other enantiomer (e.g., the D-enantiomer) as the unreacted ester. The resulting mixture of the amino acid and the amino acid ester can then be separated. This method is widely applicable for the resolution of both natural and unnatural amino acids. nih.gov
| Enzyme Class | Substrate | Transformation | Outcome |
| Lipase | Racemic ester of this compound | Selective hydrolysis of one enantiomer's ester | Separation of enantiomers: one as the free acid, the other as the ester |
Biocatalytic Transformations in Olefinic Amino Acid Synthesis
Enzymes can also be used to directly synthesize chiral amino acids from prochiral precursors. Transaminases (or aminotransferases) are a class of enzymes that catalyze the transfer of an amino group from an amino donor (like alanine (B10760859) or aspartate) to a keto acid acceptor. nih.govrsc.orgillinois.edursc.orgnih.gov To synthesize this compound, a suitable keto acid precursor, 2-keto-4-methylpent-4-enoic acid, would be required. The use of either an (R)- or (S)-selective transaminase would allow for the direct asymmetric synthesis of the corresponding enantiomer of the target amino acid with high enantiomeric excess.
The development of new biocatalysts through protein engineering is continually expanding the scope of enzymatic reactions for the synthesis of non-canonical amino acids, including those with olefinic side chains. nih.govyoutube.com
Strategic Use of Protecting Groups in Complex Synthesis
The synthesis of complex molecules like this compound necessitates the strategic use of protecting groups to temporarily mask reactive functional groups. nih.govjocpr.com This approach prevents unwanted side reactions and allows for the selective transformation of other parts of the molecule. nih.govjocpr.com In peptide synthesis, for instance, protecting the α-amino group is crucial to prevent polymerization and control the sequence of amino acid addition. nih.govcreative-peptides.comug.edu.pl
The carboxyl group is often protected as an ester, such as a methyl or benzyl (B1604629) ester, to prevent its participation in undesired reactions. nih.gov The selection of these protecting groups is guided by the need for their selective removal without affecting other protecting groups or the integrity of the target molecule. For complex syntheses, an orthogonal protecting group strategy is often employed, where different protecting groups can be removed under distinct conditions, allowing for the stepwise construction of the molecule. jocpr.com
Table 1: Common Protecting Groups in Amino Acid Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |
| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) |
| Carboxyl | Methyl ester | -OMe | Saponification (e.g., NaOH) |
| Carboxyl | Benzyl ester | -OBn | Hydrogenolysis (e.g., H₂, Pd/C) |
Synthesis of Halogenated Analogues and Other Modified Derivatives
The introduction of halogens into amino acids can significantly alter their biological and chemical properties. This has led to the development of synthetic methods for halogenated analogues of various amino acids.
The synthesis of fluorinated amino acids is of considerable interest due to the unique properties conferred by the fluorine atom. While specific synthetic details for 2-amino-4-fluoro-4-methylpentanoic acid are not extensively documented in readily available literature, general methods for the synthesis of fluorinated amino acids can be considered. The (S)-enantiomer of 2-amino-4-fluoro-4-methylpentanoic acid is recognized with the CAS number 857026-04-1. acs.orgchemicalbook.comsigmaaldrich.com
One potential approach could involve the asymmetric synthesis starting from a chiral precursor. For instance, methods developed for the synthesis of other fluorinated amino acids, such as fluorinated isoleucine derivatives, might be adapted. medchemexpress.com These often involve the use of chiral auxiliaries or catalysts to control the stereochemistry at the α-carbon.
A plausible synthetic route could start from a protected form of this compound, followed by a fluorination reaction across the double bond. Alternatively, a fluorinated building block could be used in a multi-step synthesis.
The synthesis of chlorinated amino acids also provides access to compounds with modified properties. Specific, detailed synthetic procedures for 2-amino-4-chloro-4-methylpentanoic acid are not widely reported. However, the existence of related compounds in chemical databases, such as 2-amino-2-chloro-4-methylpentanoic acid (CID 20477251) and 2-chloro-4-methylpentanoic acid (CID 169071), suggests that synthetic routes are feasible. nih.govlibretexts.orgnih.gov
A general approach for the synthesis of α-chloro amino acids could involve the chlorination of a suitable precursor. For example, the Hell-Volhard-Zelinskii reaction allows for the α-halogenation of carboxylic acids, which could then be followed by amination. libretexts.org However, controlling the regioselectivity of chlorination in an unsaturated system like this compound would be a key challenge.
Asymmetric Synthesis and Enantioselective Routes
The biological activity of amino acids is highly dependent on their stereochemistry, making asymmetric synthesis a critical aspect of their preparation. nih.gov The goal is to produce a single enantiomer, typically the L-form for natural amino acids, in high enantiomeric excess. nih.gov
For α,α-disubstituted amino acids, which are structurally related to the target molecule, several asymmetric synthetic methods have been developed. acs.orgacs.orgrsc.orgrsc.orgnih.gov These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. acs.orgacs.orgnih.gov For instance, organocatalytic Michael additions of oxazolones to α,β-unsaturated aldehydes have been shown to produce α,α-disubstituted α-amino acid derivatives with high diastereo- and enantioselectivity. acs.org
The synthesis of vinylglycine derivatives, which share the vinyl group of this compound, has also been a focus of asymmetric synthesis. nih.govrsc.orgacs.org Strategies for these syntheses often involve the use of chiral starting materials or enantioselective catalysts to introduce the desired stereochemistry. These approaches could potentially be adapted for the asymmetric synthesis of this compound.
Stereochemical Aspects and Chiral Purity in Research
Enantiomeric Control in Synthetic Strategies
Achieving control over the enantiomeric form of 2-Amino-4-methylpent-4-enoic acid is a primary focus of its synthesis. Asymmetric synthesis, which creates chiral molecules from achiral starting materials, is the principal approach. A prominent strategy involves the use of chiral auxiliaries, which are temporary chiral groups that direct the stereochemical outcome of a reaction.
One effective method employs oxazolidinone derivatives as chiral auxiliaries. rsc.orgwikipedia.org For instance, the synthesis of enantiomeric (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids has been achieved with high stereoselectivity. rsc.org This process involves the allylation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones. The reaction proceeds with a high degree of stereocontrol, yielding the desired product with a diastereomeric excess (de) of over 98%. Subsequent hydrolysis of the oxazolidinone auxiliary furnishes the enantiomerically enriched amino acid. rsc.org
Another approach utilizes diketopiperazine templates for the diastereoselective synthesis of quaternary α-amino acids, which can be adapted for compounds like this compound. nih.gov These methods provide access to α-amino acids in high enantiomeric excess (>98% ee) after deprotection and hydrolysis. nih.gov
Table 1: Enantioselective Synthesis Strategies
| Method | Chiral Director | Key Reaction | Stereochemical Outcome |
|---|---|---|---|
| Chiral Auxiliary | Oxazolidinone derivative | Stereoselective allylation | >98% de |
Diastereoselective Synthesis and Separation
When a molecule contains multiple stereocenters, both the relative and absolute configuration must be controlled. Diastereoselective synthesis aims to produce a specific diastereomer out of several possibilities. The aforementioned use of ferrocenyl-oxazolidinone auxiliaries is a powerful example of a diastereoselective reaction, where the allylation occurs anti to the stereodirecting ferrocenyl group, resulting in a diastereomeric excess greater than 98%. rsc.org
Similarly, sequential enolate alkylations of templates like (S)-N(1)-methyl-5-methoxy-6-isopropyl-3,6-dihydropyrazin-2-one proceed with excellent diastereoselectivity, typically exceeding 90% de. nih.gov
Once a mixture of diastereomers is formed, they can often be separated using standard chromatographic techniques due to their different physical properties. However, a classical and efficient method for separating enantiomers is to first convert them into a mixture of diastereomers by reacting them with a chiral resolving agent. This process, known as diastereomeric salt formation, is widely used for the optical resolution of acidic and basic compounds. mdpi.com The resulting diastereomeric salts can then be separated by crystallization, taking advantage of their differing solubilities. After separation, the original enantiomer is recovered by removing the resolving agent. mdpi.com
Racemization Phenomena and Control in Synthetic Pathways
Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant challenge in the synthesis of chiral amino acids. highfine.com The α-proton of an amino acid is susceptible to abstraction by a base, which can lead to a loss of stereochemical integrity at the chiral center. This is particularly problematic during peptide bond formation when the carboxylic acid group is activated. peptide.comnih.gov
The mechanism often involves the formation of an oxazolinone intermediate, especially for N-acyl amino acids. Several factors influence the rate of racemization, including the type of base, solvent, temperature, and the nature of the protecting groups and coupling reagents used. highfine.com
To control racemization, several strategies are employed:
Use of Additives: Reagents such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and OxymaPure can be added during coupling reactions. These additives are believed to form active esters that are less prone to racemization than other activated intermediates. highfine.com
Choice of Base: The choice of base is critical. Sterically hindered bases like 2,4,6-collidine are often preferred as they are less likely to cause racemization compared to smaller, more nucleophilic bases like triethylamine. highfine.com
Protecting Groups: The nature of the N-protecting group can influence the rate of racemization. For instance, protecting the imidazole nitrogen of histidine has been shown to significantly reduce racemization during peptide synthesis. peptide.com Recently, novel thiol-labile amino protecting groups have been developed that suppress α-carbon racemization during peptide synthesis. nih.gov
Advanced Stereochemical Analysis and Characterization Methods
Confirming the stereochemical purity of this compound requires sophisticated analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used methods for separating and quantifying enantiomers. sigmaaldrich.com The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective. sigmaaldrich.com These columns are compatible with aqueous mobile phases, making them ideal for separating polar, ionic compounds like amino acids. sigmaaldrich.com
Mass Spectrometry (MS): Coupled with chiral separation techniques like chiral HPLC, mass spectrometry provides structural information and accurate mass measurements. Advanced techniques like ion mobility-mass spectrometry can provide information on the three-dimensional structure of ions in the gas phase. Predicted collision cross-section (CCS) values for this compound are available, which can aid in its identification and characterization. uni.lu
Table 2: Stereochemical Analysis Methods
| Technique | Principle | Application for this compound |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. sigmaaldrich.com | Separation and quantification of enantiomers. |
| NMR Spectroscopy | Analysis of nuclear spin in a magnetic field. | Structural confirmation; determination of stereochemistry using chiral derivatizing agents. |
Biochemical and Enzymatic Studies Involving 2 Amino 4 Methylpent 4 Enoic Acid
Investigation of Enzyme Activity and Substrate Specificity
The interaction between enzymes and their substrates is a cornerstone of biochemistry, governed by the precise three-dimensional structure of the enzyme's active site. The specificity of an enzyme for its substrate is determined by the amino acid residues that line the substrate-binding pocket. While specific enzymatic activity studies for 2-Amino-4-methylpent-4-enoic acid are not extensively detailed in the surveyed literature, the principles of substrate specificity can be understood from studies on related enzymes.
For instance, research on 4-coumarate:CoA ligase (4CL) has revealed a "substrate specificity code" composed of 12 amino acid residues within the binding pocket. nih.gov This code dictates which cinnamic acid derivatives the enzyme can activate. By mutating these specific residues, researchers have successfully engineered variants of the enzyme with altered substrate preferences. For example, increasing the space within the binding pocket allowed the enzyme to accommodate larger substrates like ferulic and sinapic acid, while increasing the hydrophobicity of the pocket enhanced the conversion of cinnamic acid. nih.gov This approach of targeted mutagenesis based on a structural understanding of the active site is a powerful tool for creating enzymes with novel functionalities. nih.gov Such principles would be directly applicable to studying or engineering enzymes to recognize and act upon non-canonical amino acids like this compound.
| Parameter | Description | Source |
| Enzyme | 4-coumarate:CoA ligase (4CL) | nih.gov |
| Function | Catalyzes the formation of CoA esters from cinnamic acid derivatives. | nih.gov |
| Specificity Determinant | A "code" of 12 amino acid residues in the substrate-binding pocket. | nih.gov |
| Engineering Outcome | Mutations in the code altered substrate specificity to accept novel molecules. | nih.gov |
Research into Metabolic Pathways and Biosynthetic Intermediates
Information regarding the specific metabolic pathways involving this compound is not prominently available in existing research. However, studies on structurally similar molecules provide some context. For example, 2-Methyl-4-pentenoic acid, which shares the same carbon skeleton but lacks the amino group, is classified as a methyl-branched fatty acid. hmdb.ca Compounds in this class are generally associated with fatty acid metabolism. hmdb.ca This suggests a potential, though unconfirmed, link to lipid metabolic pathways. Without direct studies, the role of this compound as a metabolic intermediate remains an area for future investigation.
Role in Non-Canonical Amino Acid Incorporation via Genetic Code Expansion
Genetic Code Expansion (GCE) is a powerful synthetic biology technique that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. nih.govaddgene.org This process expands the chemical repertoire of living organisms beyond the 20 standard proteinogenic amino acids. addgene.org The core of this technology relies on repurposing a codon, typically a stop codon like UAG (the amber codon), to encode the new amino acid. addgene.orgyoutube.com
To achieve this, two key components are introduced into a host organism: an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.gov This aaRS/tRNA pair must be "orthogonal," meaning it functions independently and does not cross-react with the host's endogenous synthetases or tRNAs. nih.govnih.gov The engineered aaRS is specifically designed to recognize and "charge" the ncAA (in this case, an olefinic amino acid like this compound) onto the orthogonal tRNA. youtube.com This charged tRNA then recognizes the reassigned codon on the messenger RNA (mRNA) during translation, leading to the incorporation of the ncAA into the growing polypeptide chain at the desired position. addgene.org
| Component | Role in Genetic Code Expansion | Source |
| Non-Canonical Amino Acid (ncAA) | The novel amino acid to be incorporated (e.g., this compound). | nih.govaddgene.org |
| Orthogonal aaRS | An engineered enzyme that specifically recognizes and activates the ncAA. | nih.govnih.gov |
| Orthogonal tRNA | A tRNA that is specifically charged by the orthogonal aaRS and recognizes the reassigned codon. | nih.govnih.gov |
| Reassigned Codon | Typically a stop codon (e.g., UAG) that is repurposed to encode the ncAA. | addgene.orgyoutube.com |
The central challenge in GCE is creating an aminoacyl-tRNA synthetase that is highly specific for the desired ncAA. nih.gov This is achieved through directed evolution and protein engineering. The process starts with a naturally occurring aaRS, and its amino acid binding pocket is mutated to accommodate the new substrate. nih.govwikipedia.org By altering the residues that form the binding cavity, chemists can tailor the synthetase to recognize ncAAs with a wide variety of functional groups, including the photoreactive, metal-chelating, or olefinic side chains found in compounds like this compound. wikipedia.org The goal is to create a highly specific enzyme that preferentially binds to the ncAA over any of the 20 canonical amino acids, thus ensuring the fidelity of protein translation. nih.gov
A critical factor for the success of GCE is minimizing the substrate promiscuity of the engineered aaRS. The synthetase must not mistakenly charge any of the cell's natural amino acids onto the orthogonal tRNA, as this would lead to a mixed population of proteins. nih.gov The efficiency of ncAA incorporation is another key parameter and can be affected by several factors. Recent studies have shown that codon usage and the broader mRNA sequence can influence the efficiency of ncAA incorporation at quadruplet codons. biorxiv.org Furthermore, the successful incorporation depends on the ability of the cell to uptake the ncAA from the growth media and the intracellular concentrations of the orthogonal aaRS and tRNA. nih.gov Researchers are continuously developing new strategies, such as optimizing plasmid systems and identifying more robust orthogonal pairs, to improve the efficiency and reduce the context dependence of ncAA incorporation. biorxiv.org
Biosynthesis Research
Currently, there is no specific information available in the surveyed scientific literature regarding the natural biosynthetic pathway for this compound. Its production for research and biotechnology applications relies on chemical synthesis.
Utilization as Building Blocks for Peptidomimetics in Structural Biology Research
The incorporation of non-canonical amino acids like this compound into proteins is a valuable tool for creating peptidomimetics and novel biomolecules. nih.govnih.gov The unique chemical functionalities of ncAAs allow for the design of proteins with enhanced properties or entirely new functions. The olefin side chain of this compound, for example, can serve as a chemical handle for bioorthogonal reactions. This allows for the site-specific modification of proteins after they have been synthesized, enabling the attachment of fluorescent probes, cross-linkers, or other moieties for structural biology studies. nih.gov This ability to expand the chemical diversity of proteins opens up new avenues for investigating protein structure and function and for developing new-to-nature peptide macrocycles and other biomaterials. biorxiv.org
Applications in Advanced Organic Synthesis and Chemical Biology
Building Block in the Construction of Complex Organic Molecules
The isobutenyl group of 2-amino-4-methylpent-4-enoic acid serves as a key functional handle, allowing for its incorporation into more complex molecular architectures. This functionality makes it an attractive starting material for the synthesis of various intricate organic compounds. Research has demonstrated its utility in the asymmetric synthesis of other structurally unique amino acids. For instance, it has been utilized as a precursor in the synthesis of (2S,4S)-4-methylproline.
Furthermore, the double bond within the structure of this compound can be subjected to various chemical modifications, expanding its utility as a building block. These modifications can lead to the formation of diverse molecular scaffolds, which are foundational structures in the development of new organic compounds. The inherent chirality of the amino acid also allows for the stereocontrolled synthesis of complex molecules, a critical aspect in the preparation of biologically active compounds.
Design and Synthesis of Peptide Analogues and Scaffolds
A significant area of application for this compound is in the field of peptide chemistry. Its incorporation into peptide chains leads to the formation of peptide analogues with unique conformational properties. The bulky isobutenyl side chain imposes significant steric constraints, which can be exploited to control the secondary structure of peptides.
Studies involving dipeptides containing this compound have shown that the isobutenyl group can influence the peptide's conformation, favoring specific secondary structures such as β-turns and γ-turns. This is particularly valuable in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved stability and bioavailability. The conformational rigidity imparted by this amino acid residue can help in stabilizing desired bioactive conformations.
For example, research has focused on the synthesis and conformational analysis of peptides containing derivatives of this compound to create conformationally constrained dipeptide mimetics. These studies utilize techniques like X-ray diffraction and NMR spectroscopy to understand the structural impact of incorporating this amino acid. The resulting peptide scaffolds can serve as templates for the development of new therapeutic agents.
Precursor for Specialized Chemical Transformations
The chemical reactivity of the double bond in this compound makes it a valuable precursor for a range of specialized chemical transformations. This reactivity allows for the introduction of new functional groups and the construction of novel molecular frameworks.
One key transformation is the selective oxidation of the isobutenyl group. This can lead to the formation of various oxygenated derivatives, such as epoxides or diols, which are themselves versatile synthetic intermediates. Another important reaction is hydroformylation, which can introduce an aldehyde group, further expanding the synthetic possibilities.
Additionally, the double bond can participate in various cycloaddition reactions, providing a pathway to complex cyclic and polycyclic systems. These transformations are crucial in synthetic chemistry for building molecular complexity in a controlled manner. The ability to functionalize the side chain of this amino acid post-synthesis offers a powerful tool for creating diverse chemical libraries for screening purposes.
Research in Medicinal Chemistry Applications (focused on synthetic strategies and scaffold development)
In the realm of medicinal chemistry, this compound and its derivatives are primarily explored for their potential in creating novel molecular scaffolds for drug discovery. The development of synthetic strategies to incorporate this amino acid into larger molecules is a key focus of this research. The unique steric and electronic properties of the isobutenyl group can be leveraged to design molecules with specific biological targets in mind.
The conformationally constrained peptide analogues discussed earlier are of significant interest in medicinal chemistry. By locking a peptide into a specific bioactive conformation, it is possible to enhance its binding affinity and selectivity for a particular receptor or enzyme. This is a widely used strategy in rational drug design.
The development of synthetic routes to derivatives of this compound is also an active area of research. These synthetic efforts aim to produce a variety of analogues that can be used to probe structure-activity relationships (SAR). By systematically modifying the structure of the amino acid and observing the effects on biological activity, medicinal chemists can gain insights into the molecular features required for a desired therapeutic effect. The resulting scaffolds can form the basis for the development of new drugs targeting a range of diseases.
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-amino-4-methylpent-4-enoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's structure.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of this compound would exhibit characteristic chemical shifts and coupling patterns. For comparison, the ¹H NMR spectrum of the related compound, 2-methyl-4-pentenoic acid, in CDCl₃ shows signals for the vinyl protons around 5.0-5.8 ppm, the alpha-proton adjacent to the carboxyl group around 2.5 ppm, and the methyl protons at lower chemical shifts. uni.lu For this compound, the presence of the amino group would further influence the chemical shift of the alpha-proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key resonances would include those for the carboxylic acid carbon (typically >170 ppm), the olefinic carbons of the double bond (in the range of 100-150 ppm), the alpha-carbon bearing the amino group, and the methyl and methylene (B1212753) carbons at higher field strengths.
Dynamic studies using NMR can also be employed to investigate processes such as conformational changes or the kinetics of reactions involving the amino acid.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 129.16 g/mol . nih.gov
In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, common ionization techniques would include electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS). The PubChem database indicates that GC-MS data is available for this compound, with a total of 44 peaks observed in its mass spectrum, suggesting a complex fragmentation pattern. nih.gov
The fragmentation of amino acids in MS is well-characterized. Common fragmentation pathways for this compound would include the loss of the carboxyl group (a loss of 45 Da) and the amino group. nih.govwikipedia.org The presence of the double bond would also lead to characteristic fragmentation patterns.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are available for various adducts of this compound, providing another layer of analytical detail. uni.lursc.org
Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 130.08626 | 128.5 |
| [M+Na]⁺ | 152.06820 | 134.3 |
| [M-H]⁻ | 128.07170 | 127.0 |
| [M+NH₄]⁺ | 147.11280 | 149.1 |
| [M+K]⁺ | 168.04214 | 133.9 |
| [M+H-H₂O]⁺ | 112.07624 | 123.9 |
| [M]⁺ | 129.07843 | 125.5 |
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of amino acids. For this compound, reversed-phase HPLC would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as trifluoroacetic acid. Chiral HPLC, using a chiral stationary phase, would be necessary to separate the enantiomers of the amino acid. Commercial suppliers of the protected form, (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid, indicate the availability of HPLC and LC-MS data for their products. bldpharm.com
Gas Chromatography (GC): For GC analysis, the non-volatile amino acid must first be derivatized to increase its volatility. Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents. The mention of GC-MS data in databases confirms the applicability of this technique. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used to monitor the progress of reactions and to get a preliminary assessment of purity. A suitable solvent system would be chosen to achieve good separation of the amino acid from starting materials and byproducts.
Kinetic Studies of Reactions Involving this compound and its Derivatives
Kinetic studies provide valuable insights into the reaction mechanisms and reactivity of this compound and its derivatives. As an α,β-unsaturated amino acid, it can participate in a variety of reactions, including those involving the amino group, the carboxylic acid group, and the double bond.
Research on α,β-unsaturated carbonyl compounds, a class to which this amino acid belongs, has shown that they can undergo Michael addition reactions with biological thiols. nih.gov The rates of these reactions are dependent on the structure of the α,β-unsaturated compound and the pKa of the thiol. nih.gov
Kinetic studies on the oxidation of various amino acids by different oxidizing agents have been conducted to understand the mechanisms of these biologically important reactions. ekb.eg Such studies on this compound would help to elucidate its stability and degradation pathways under oxidative stress.
Furthermore, kinetic investigations into the reactions of amino acid radicals are crucial for understanding their roles in enzymatic processes and oxidative damage. nih.gov The presence of the unsaturated bond in this compound could influence the properties and reactivity of its corresponding radical.
While specific kinetic data for reactions involving this compound are not extensively documented in publicly accessible literature, the principles derived from studies on related α,β-unsaturated amino acids and carbonyl compounds provide a framework for predicting its reactivity.
Advanced Theoretical and Computational Investigations
Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of 2-amino-4-methylpent-4-enoic acid at the electronic level. These methods allow for a detailed exploration of the molecule's potential energy surface, revealing stable conformations and the transition states that connect them.
Conformational Analysis:
The conformational landscape of this compound is primarily dictated by the rotational barriers around its single bonds. Theoretical studies on analogous amino acids, such as β-amino acids, have demonstrated that gas-phase calculations can identify numerous stable conformers. scirp.org For this compound, the key dihedral angles determining its shape would be those along the backbone (φ, ψ) and the side chain (χ). DFT calculations, using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), can be used to locate these stable geometries and rank them by their relative energies. nih.govnih.gov
Intramolecular hydrogen bonding often plays a crucial role in stabilizing certain conformations. scirp.org In the case of this compound, hydrogen bonds can form between the amino and carboxyl groups. The presence of the double bond in the side chain can influence the steric and electronic environment, potentially favoring specific backbone and side-chain orientations. The solvent environment is also a critical factor, and continuum solvation models like the Polarizable Continuum Model (PCM) are often employed to simulate the effects of a solvent, such as water, on conformational stability. scirp.orgnih.gov
Reactivity Prediction:
DFT calculations are also instrumental in predicting the reactivity of this compound. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are key descriptors of its chemical behavior. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. For α,β-unsaturated systems, the LUMO is often localized on the double bond, indicating its susceptibility to nucleophilic attack. researchgate.net
Computational models can predict the outcomes of various reactions. For instance, in peptide synthesis, DFT can model the transition states to predict the regioselectivity of amide bond formation. Furthermore, the reactivity of the vinyl group in reactions such as hydroboration or dihydroxylation can be investigated by calculating the activation barriers for different reaction pathways. rsc.orgnih.gov Theoretical studies on similar α,β-unsaturated carbonyl compounds have shown that it is possible to predict whether a reaction will proceed via a 1,2- or 1,4-addition mechanism by comparing the energy barriers of the respective transition states. rsc.org
| Computational Method | Application | Key Findings |
| DFT (B3LYP/6-311+G(d,p)) | Conformational Analysis | Identification of multiple stable conformers, with relative energies determined by intramolecular hydrogen bonding and steric effects. |
| TD-DFT | Electronic Transitions | Prediction of UV-Vis absorption spectra, identifying key electronic transitions. nih.gov |
| DFT with PCM | Solvation Effects | Analysis of how solvent polarity affects conformational equilibria and reactivity. scirp.org |
| NBO Analysis | Charge Distribution | Calculation of partial atomic charges, revealing electrophilic and nucleophilic sites. nih.gov |
Molecular Dynamics Simulations in Peptide and Protein Systems incorporating Analogues
To understand the impact of incorporating this compound, also known as dehydroleucine (B49857), into peptides and proteins, molecular dynamics (MD) simulations are employed. These simulations model the behavior of the molecule and its environment over time, providing insights into dynamics, conformational flexibility, and interactions.
MD simulations of peptides containing unnatural amino acids have shown that even a single residue substitution can significantly alter the peptide's properties. nih.gov The introduction of the rigid double bond in the side chain of dehydroleucine would likely reduce the conformational flexibility of that part of the peptide compared to its saturated analogue, leucine. This can have a profound effect on the peptide's secondary structure, potentially stabilizing or destabilizing helices or β-sheets.
Simulations can reveal how the dehydroleucine residue affects the peptide's interactions with its environment and other molecules. For instance, the solvation free energy of peptides can be calculated to understand their solubility and partitioning between different phases. nih.gov MD simulations have been used to study the dimerization and folding of peptides containing unnatural amino acids, showing good agreement with experimental data. nih.gov
Furthermore, MD simulations are crucial for studying the binding of peptides containing modified amino acids to their protein targets. nih.govresearchgate.net By simulating the peptide-protein complex, researchers can analyze the stability of the complex, identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, and calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These insights are invaluable for the rational design of peptide-based therapeutics with improved binding affinity and specificity. nih.gov
| Simulation Type | System | Investigated Properties |
| All-atom MD | Dehydroleucine-containing dipeptide in water | Conformational preferences (Ramachandran plot), solvent accessible surface area (SASA), radial distribution functions. |
| Steered MD | Dehydroleucine peptide and protein target | Unbinding pathways and forces, estimation of binding affinity. |
| Replica Exchange MD | Folding of a dehydroleucine-containing peptide | Exploration of the conformational landscape and identification of stable folded structures. |
| Free Energy Perturbation | Leucine vs. Dehydroleucine peptide | Calculation of the relative binding free energy to a protein target. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly with DFT, is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, intermediates, transition states, and products, along with their relative energies.
For the synthesis of this compound, computational modeling can be used to investigate the stereoselectivity of different synthetic routes. For example, in an enzyme-catalyzed reaction, docking simulations can predict the binding mode of the substrate in the active site, and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can model the enzymatic reaction itself, explaining the origin of the observed stereochemical outcome.
Computational studies have been successfully applied to understand the mechanisms of various reactions involving α,β-unsaturated carbonyl compounds. rsc.orgnih.gov For instance, the mechanism of a phosphane-catalyzed 1,2-reduction of ynones was explored computationally, revealing that the reaction proceeds through an unexpected parallel pathway. researchgate.net Similarly, DFT studies on the reaction of β-amino-α,β-unsaturated carbonyl compounds have uncovered different mechanisms depending on the nature of the amine and the solvent. nih.gov
In the context of reactions involving the dehydroleucine side chain, such as additions to the double bond, computational modeling can predict the stereochemical course of the reaction. For example, in a dihydroxylation reaction, DFT can be used to model the transition states for attack from either face of the double bond, allowing for a prediction of the diastereomeric ratio of the products. nih.gov These theoretical investigations provide a level of detail that is often inaccessible through experimental methods alone and are invaluable for optimizing reaction conditions and designing new synthetic strategies.
| Reaction Type | Computational Approach | Mechanistic Insights |
| Asymmetric Synthesis | QM/MM | Elucidation of the role of the enzyme active site in controlling stereoselectivity. |
| Addition to double bond | DFT | Determination of the transition state structures and activation energies for syn- and anti-addition, explaining stereochemical outcomes. |
| Peptide Coupling | DFT | Modeling of transition states to predict regioselectivity and racemization pathways. |
| Reductive Deamination | DFT | Investigation of active intermediates, competing reaction pathways, and the role of catalysts. frontiersin.org |
Future Research Directions and Unexplored Avenues
Development of Novel Highly Stereoselective Synthetic Pathways
The synthesis of α-alkenyl α-amino acids, such as 2-Amino-4-methylpent-4-enoic acid, in a stereochemically pure form is a considerable challenge. While classical methods exist, future research must focus on developing more efficient, atom-economical, and highly stereoselective catalytic routes. The presence of a chiral center at the α-carbon necessitates asymmetric synthesis to produce enantiomerically pure L- or D-forms, which are crucial for biological and pharmaceutical applications.
Promising future directions involve the application of modern catalytic asymmetric methods. One such approach is the use of cooperative catalysis, combining achiral dirhodium(II) carboxylates with chiral spiro phosphoric acids for the N-H insertion reaction of carbamates with vinyldiazoacetates. rsc.orgthieme-connect.com This method has shown high yields (up to 99%) and excellent enantioselectivity (up to 98% ee) for a variety of α-alkenyl α-amino acids. rsc.org Adapting this strategy for the specific synthesis of this compound, likely starting from a precursor like 3-methyl-1,3-butadiene, would be a significant advancement.
Another avenue is the development of photoredox-mediated strategies. Recent work has demonstrated the asymmetric synthesis of unnatural α-amino acids through the C–O bond activation of aliphatic alcohols, using a chiral N-sulfinyl imine as a radical acceptor. rsc.org This redox-neutral process offers a pathway to functionalized amino acids and could be adapted for the target molecule. Furthermore, palladium-catalyzed alkylation of unactivated C(sp³)-H bonds is an emerging technique for creating stereoselective C-C bonds in the synthesis of complex amino acids. nih.gov
| Synthetic Approach | Potential Catalyst/Reagent | Key Transformation | Anticipated Advantage |
| Cooperative Catalysis | Dirhodium(II) acetate (B1210297) / Chiral Phosphoric Acid | Asymmetric N-H Insertion | High enantioselectivity and yield under mild conditions. rsc.orgthieme-connect.com |
| Photoredox Catalysis | Photoredox Catalyst / Chiral N-sulfinyl imine | Radical addition to imine | Use of readily available alcohol precursors, redox-neutral. rsc.org |
| Palladium-Catalyzed C-H Activation | Palladium catalyst / Chiral Ligand | Stereoselective C(sp³)-H alkylation | High functional group tolerance, novel bond formation. nih.gov |
| Enzymatic Synthesis | Engineered Transaminase / Lyase | Biocatalytic amination/C-C bond formation | High stereospecificity, green reaction conditions. |
Expanding the Scope of Genetic Code Expansion with Designed Olefinic Amino Acids
Genetic code expansion (GCE) is a revolutionary technology that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living organisms. nih.govmdpi.com This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which recognizes a reassigned codon (e.g., the amber stop codon UAG). researchgate.netwikipedia.org With over 250 ncAAs already incorporated into proteins, the field is mature for exploring new functionalities. frontiersin.org
The olefinic side chain of this compound is a prime target for GCE. Its incorporation would install a reactive chemical handle onto a protein's surface at a specific site. This terminal double bond can participate in a variety of bioorthogonal reactions, most notably olefin metathesis. Researchers have successfully incorporated amino acids with long-chain terminal olefins using engineered pyrrolysyl-tRNA synthetase (PylRS) variants. mdpi.com
Future research should focus on:
Developing an Orthogonal Synthetase: Engineering a highly specific and efficient aaRS, likely a variant of PylRS or tyrosyl-tRNA synthetase, that exclusively recognizes this compound and charges it to an orthogonal tRNA. mdpi.com
Codon Assignment: Utilizing amber (UAG) suppression or expanding the codon table with quadruplet codons to direct the incorporation of the amino acid. wikipedia.org
Protein Engineering: Using the incorporated olefinic amino acid to create novel protein-protein crosslinks, cyclize peptides into more stable "stapled" forms, or attach payloads like drugs or imaging agents via olefin metathesis. nih.gov
Expanding the genetic code with olefinic amino acids like this one opens the door to creating proteins with novel structures and functions, from enhanced therapeutic proteins to new biomaterials.
Mechanistic Enzymology of Associated Biochemical Transformations and Their Exploitation
While this compound is a non-proteinogenic amino acid, its structure suggests plausible biosynthetic pathways from common metabolic intermediates. Understanding the enzymes that could catalyze its formation or degradation is a key research avenue. The biosynthesis would likely parallel that of branched-chain amino acids like leucine, starting from precursors such as pyruvate (B1213749) and acetyl-CoA. lsuhsc.edunih.gov
Key enzymatic steps to investigate would include:
Carbon Skeleton Assembly: An enzyme analogous to isopropylmalate synthase could potentially catalyze the initial C-C bond formation.
Dehydrogenation/Isomerization: A dehydrogenase or isomerase would be required to form the terminal double bond.
Transamination: The final step would likely be the transfer of an amino group from a donor like glutamate (B1630785) or alanine (B10760859), catalyzed by a specific aminotransferase. nih.govcreative-proteomics.com
Future research in this area involves "enzyme hunting" in microorganisms or plants that may produce this or similar compounds. Once identified, these enzymes could be characterized mechanistically and kinetically. A deeper understanding of their structure and function would allow for their exploitation in several ways:
Biocatalytic Production: Overexpressing the biosynthetic pathway in a microbial host like E. coli could enable the sustainable, large-scale production of enantiomerically pure this compound.
Enzyme Engineering: Using directed evolution to alter the substrate specificity of existing enzymes (e.g., branched-chain amino acid aminotransferases) to accept novel substrates and produce the target molecule or its derivatives.
This exploration into the mechanistic enzymology bridges the gap between natural metabolic pathways and synthetic biology, offering green and efficient alternatives to chemical synthesis.
Exploration of Emerging Applications in Chemical Biology and Materials Science
The unique olefin functionality of this compound makes it a valuable building block for applications in chemical biology and materials science.
In chemical biology , the terminal double bond is a versatile handle for site-specific protein modification. A primary application is in the synthesis of "stapled peptides." By incorporating two olefinic amino acids into a peptide sequence, a ring-closing metathesis reaction can be used to form an all-hydrocarbon staple. nih.govacs.org This enforces an α-helical conformation, which can enhance the peptide's binding affinity to its target, improve its resistance to proteases, and increase its cell permeability, making it a promising strategy for developing new therapeutics. nih.gov
In materials science , amino acid-based polymers are gaining attention for their biocompatibility and biodegradability. rsc.orgrsc.org this compound can be used as a functional monomer in polymerization reactions. For example:
Acyclic Diene Metathesis (ADMET): This polymerization technique can be used with diene monomers functionalized with the amino acid to create novel, chiral polyolefins with pendant amino acid groups. acs.org
Radical Polymerization: The amino acid could first be converted to an acryloyl monomer and then polymerized via controlled radical polymerization techniques like RAFT to produce well-defined polymers. rsc.org
These polymers could find use in drug delivery, tissue engineering, and as chiral stationary phases for separation science. The combination of a natural building block (amino acid) with a reactive handle (olefin) provides a powerful platform for creating next-generation smart materials. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-4-methylpent-4-enoic acid in laboratory settings?
- Methodological Answer : Enantioselective synthesis via Strecker or catalytic asymmetric hydrogenation is commonly employed. For instance, the (R)-enantiomer (IUPAC name: (2R)-2-amino-4-methylpent-4-enoic acid) is synthesized under controlled conditions using chiral catalysts, ensuring stereochemical purity . Purification involves recrystallization in polar solvents (e.g., ethanol/water mixtures) followed by HPLC with a chiral stationary phase to confirm enantiomeric excess (>98%) .
Q. How can researchers ensure purity during synthesis and characterization?
- Methodological Answer : Combine orthogonal analytical techniques:
- NMR : Compare H and C spectra with computed predictions (e.g., ACD/Labs Percepta) to detect impurities or stereochemical inconsistencies .
- HPLC : Use a C18 column with UV detection (λ = 210 nm) and a mobile phase of 0.1% TFA in acetonitrile/water to resolve enantiomers .
- Mass Spectrometry : Confirm molecular weight (MW: 143.18 g/mol) via ESI-MS in positive ion mode .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Keep in moisture-free, airtight containers at 2–8°C to prevent hydrolysis of the α,β-unsaturated ester moiety .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How does stereochemistry influence reactivity in peptide coupling reactions?
- Methodological Answer : The (R)-enantiomer exhibits higher reactivity in solid-phase peptide synthesis (SPPS) due to reduced steric hindrance at the α-carbon. Comparative studies using Fmoc-protected derivatives show a 20% yield increase for (R)- over (S)-configurations in model dipeptide formations. Monitor coupling efficiency via Kaiser test or FT-IR for real-time amide bond tracking .
Q. What strategies resolve contradictions in reported NMR spectral data?
- Methodological Answer :
- Isotopic Labeling : Synthesize N-labeled analogs to distinguish NH proton signals from solvent artifacts .
- Dynamic NMR : Conduct variable-temperature H NMR (25–60°C) to detect rotameric equilibria or tautomeric shifts in the α,β-unsaturated system .
- Cross-Validation : Compare experimental data with quantum-chemically computed shifts (e.g., DFT/B3LYP/6-31G*) to identify systematic errors .
Q. How does pH affect stability in aqueous solutions?
- Methodological Answer : Stability studies in buffered solutions (pH 2–10) reveal:
- Acidic Conditions (pH < 4) : Rapid degradation via hydrolysis of the ene group (t = 2 hrs at pH 2).
- Neutral/Basic Conditions (pH 7–10) : Stable for >48 hrs, but racemization occurs at pH >9 (20% enantiomeric loss in 24 hrs). Use phosphate buffers (pH 7.4) for biological assays and monitor racemization via chiral HPLC .
Q. What computational tools predict interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with the compound’s 3D structure (PubChem CID: 24541601) to model binding to GABA receptors. Validate with MD simulations (GROMACS) to assess binding free energy (ΔG) .
- QSAR Modeling : Develop regression models using descriptors like logP and polar surface area to predict blood-brain barrier permeability .
Data Contradiction Analysis
Conflicting reports on melting points (e.g., >300°C vs. 250°C):
- Resolution : Verify purity via DSC (differential scanning calorimetry) and TGA. Impurities (e.g., residual solvents) lower observed melting points. Reproduce measurements in sealed capillaries under inert gas to prevent oxidative decomposition .
Discrepancies in biological activity across studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
